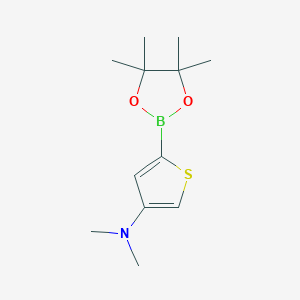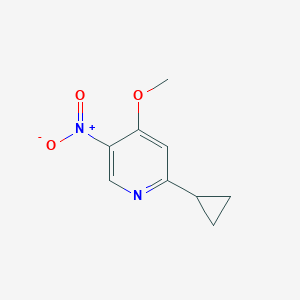
4-Chloro-3-methylbenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran is a chemical compound used in various scientific research applications. It is a solution of this compound in Tetrahydrofuran (THF), a commonly used organic solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-3-methylbenzyl chloride with zinc chloride in the presence of Tetrahydrofuran. The reaction typically involves refluxing the mixture to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced by scaling up the laboratory synthesis method. This involves using larger reactors and ensuring precise control of reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbenzylzinc chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alkane or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as water, alcohols, and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Chloro-3-methylbenzaldehyde or 4-Chloro-3-methylbenzoic acid.
Reduction: 4-Chloro-3-methylbenzyl alcohol or 4-Chloro-3-methylbenzene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylbenzylzinc chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound coordinates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being studied.
Comparison with Similar Compounds
Benzylzinc chloride
Phenylzinc chloride
4-Methylbenzylzinc chloride
Properties
Molecular Formula |
C8H8Cl2Zn |
|---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-chloro-4-methanidyl-2-methylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YZRFMEVWTGAKNE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[CH2-])Cl.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)



![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)


![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)

![Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)

![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)
